molecular formula C8H16ClN3 B6277835 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride CAS No. 2763756-73-4

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

Cat. No. B6277835
CAS RN: 2763756-73-4
M. Wt: 189.7
InChI Key:
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Description

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride, also known as MMPH, is an organic compound with a wide range of applications in research and industry. It is a colorless, odorless, and water-soluble compound that has been used in a variety of scientific applications, including as a catalyst, as a reagent, and as an intermediate in the synthesis of other organic compounds. MMPH has been studied extensively and is known to have a number of biochemical and physiological effects on the body.

Scientific Research Applications

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has a wide range of applications in research and industry. It has been used as a catalyst in a variety of organic synthesis reactions, as a reagent in the synthesis of other organic compounds, and as an intermediate in the synthesis of other organic compounds. 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has also been used as a ligand in coordination chemistry, as an inhibitor of enzymes, and as a fluorescent indicator for the detection of metal ions.

Mechanism of Action

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is known to act as a potent inhibitor of enzymes, specifically those involved in the metabolism of amino acids. It has been found to bind to the active site of the enzyme and prevent its activity. This inhibition is thought to be due to the compound's ability to interact with the enzyme's active site, as well as its ability to form hydrogen bonds with the amino acids in the active site.
Biochemical and Physiological Effects
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has been found to have a number of biochemical and physiological effects on the body. It has been found to inhibit the activity of enzymes involved in the metabolism of amino acids, as well as to inhibit the activity of other enzymes involved in the synthesis of proteins. It has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases. In addition, 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has been found to have a number of other biochemical and physiological effects, including the inhibition of certain forms of cancer cell growth, the stimulation of the immune system, and the modulation of neurotransmitter systems.

Advantages and Limitations for Lab Experiments

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available in a variety of forms. It is also water-soluble, which makes it easy to work with and store. Furthermore, it is a relatively stable compound and does not easily decompose. However, 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride does have some limitations for use in laboratory experiments. It is a relatively weak inhibitor of enzymes, and its effects may not be strong enough for some applications. In addition, it may not be suitable for use in certain types of experiments, as it can be toxic if ingested.

Future Directions

The use of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride in scientific research is an area of active investigation. There are a number of potential future directions for research, including the development of new synthetic methods for the production of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride, the exploration of its potential therapeutic applications, and the investigation of its effects on other biochemical and physiological processes. In addition, further research is needed to better understand the mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride and its potential side effects.

Synthesis Methods

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-methyl-2-propanol with 1-methyl-1H-pyrazol-4-yl chloride in the presence of a base. This reaction is then followed by a reaction with hydrochloric acid, which results in the formation of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride. The entire reaction can be carried out in a single pot and can be completed in a few hours. The entire process is relatively straightforward and can be easily scaled up for larger-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methylprop-2-en-1-amine, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carbaldehyde", "2-methylprop-2-en-1-amine", "Sodium borohydride", "Hydrochloric acid", "Water", "Organic solvents (e.g. ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methylprop-2-en-1-amine in the presence of an organic solvent to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using sodium borohydride in the presence of an acid catalyst to yield the amine product.", "Step 3: Quenching of the reaction mixture with hydrochloric acid to form the hydrochloride salt of the amine product.", "Step 4: Isolation and purification of the product using standard techniques such as filtration, washing, and recrystallization." ] }

CAS RN

2763756-73-4

Product Name

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

Molecular Formula

C8H16ClN3

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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